2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid
Description
2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a synthetic indole derivative featuring a sulfonyl group at the 3-position of the indole core, substituted with a 3-methoxyphenyl moiety. The indole ring is further substituted with methyl groups at the 2- and 5-positions, while the 1-position is functionalized with an acetic acid group.
Properties
CAS No. |
646514-88-7 |
|---|---|
Molecular Formula |
C19H19NO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid |
InChI |
InChI=1S/C19H19NO5S/c1-12-7-8-17-16(9-12)19(13(2)20(17)11-18(21)22)26(23,24)15-6-4-5-14(10-15)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
InChI Key |
LTZIPSVUUPYNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=CC(=C3)OC)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative is treated with a sulfonyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetic Acid Substitution: Finally, the acetic acid moiety can be introduced through a substitution reaction, where the indole derivative is treated with a suitable acetic acid derivative.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Chlorophenyl vs. Methoxyphenyl Analogs
A closely related compound, 2-[3-(3-chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CHEMBL1917452), replaces the 3-methoxyphenyl group with a 3-chlorophenyl moiety. This substitution alters electronic properties: the methoxy group (-OCH₃) is electron-donating, while chlorine (-Cl) is electron-withdrawing. Such differences may influence solubility, binding affinity, or metabolic stability. For example, in tyrosinase inhibition studies, methoxy-substituted phenyl derivatives (e.g., 2-(3-methoxyphenyl)ethanol) showed lower activity (6.7% inhibition) compared to hydroxylated analogs (45.3% inhibition), suggesting electronic effects significantly modulate biological activity .
Hydroxyphenylacetic Acid Derivatives
Compounds like 3-hydroxyphenylacetic acid and 2-hydroxyphenylacetic acid () share the acetic acid moiety but lack the indole-sulfonyl framework. These simpler analogs exhibit anti-inflammatory and antioxidant properties, with 3-hydroxyphenylacetic acid showing moderate tyrosinase inhibition (12.7% at 4 mM) .
Core Structural Modifications
Indole-Acetic Acid Derivatives Without Sulfonyl Groups
2-(2,5-Dimethylindol-1-yl)acetic acid (C₁₂H₁₃NO₂, MW: 203.09) retains the indole-acetic acid backbone but lacks the sulfonyl and methoxyphenyl groups. This simplification reduces molecular weight by ~50% compared to the target compound (estimated MW: ~400 g/mol), likely impacting lipophilicity and bioavailability.
Sulfonyl-Containing Pharmaceuticals
Letermovir , an antiviral agent, contains a 3-methoxyphenylpiperazine group and a trifluoromethylphenyl moiety. While structurally distinct, its sulfonyl-linked pharmacophore (MW: 572.55) demonstrates the therapeutic relevance of sulfonyl groups in drug design, particularly for viral protease inhibition .
Key Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Research Implications and Limitations
- Sulfonyl Group Impact : The sulfonyl linkage in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in letermovir’s antiviral mechanism . However, direct evidence for this compound’s activity is lacking.
- Methoxy vs. Chloro Substituents : The lower tyrosinase inhibition of methoxy-substituted analogs compared to hydroxyl or methyl derivatives suggests that electron-donating groups may reduce efficacy in certain contexts.
- Safety Profile : The absence of hazard data for the target compound contrasts with simpler indole-acetic acid derivatives, warranting further toxicological studies .
Biological Activity
The compound 2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes an indole framework and a sulfonamide moiety, positions it as a candidate for various biological activities, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19NO5S , with a molecular weight of 373.4 g/mol . The compound features an indole structure that is known for its diverse pharmacological properties. The presence of the methoxyphenyl group and sulfonyl moiety enhances its interaction with biological targets, potentially increasing its efficacy in treating various diseases .
Structural Characteristics
| Component | Description |
|---|---|
| Indole Structure | Bicyclic compound with fused benzene and pyrrole rings |
| Methoxyphenyl Group | Enhances lipophilicity and biological interactions |
| Sulfonamide Moiety | May improve binding affinity to biological targets |
Pharmacological Properties
Research indicates that compounds structurally related to this compound exhibit a range of pharmacological activities:
- Anti-inflammatory Effects : Indole derivatives have been shown to modulate inflammatory pathways, potentially reducing conditions such as arthritis.
- Analgesic Activity : Similar compounds have demonstrated pain-relieving properties in various models.
- Anticancer Potential : The ability of indole derivatives to inhibit cancer cell proliferation has been documented in several studies .
The proposed mechanism of action for this compound involves the modulation of specific enzymes and receptors implicated in disease pathways. The sulfonamide group may enhance interactions with targets such as cyclooxygenase (COX) enzymes or receptors involved in inflammatory responses.
Study 1: Anti-inflammatory Activity
A study conducted on a series of indole derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency in reducing inflammation .
Study 2: Anticancer Efficacy
In a separate investigation focusing on cancer cell lines, the compound exhibited notable cytotoxic effects. The study utilized MTT assays to assess cell viability, showing that treatment with this compound resulted in decreased proliferation rates in tumor cells compared to controls .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar indole derivatives is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Naturally occurring plant hormone | Involved in plant growth regulation |
| Indole-3-butyric acid | Similar structure but with butyric acid moiety | Promotes root formation in plants |
| 2,3-Dimethylindole | Simpler derivative | Lacks additional functional groups |
| 2-[5-Chloro-2-methyl-indol-1-yl]acetic acid | Contains chlorine substituent | Potentially different biological activity |
The unique combination of the methoxyphenyl and sulfonamide groups distinguishes this compound from others in its class, suggesting distinct biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
